molecular formula C21H12N2O7 B1662645 H2L 5765834 CAS No. 420841-84-5

H2L 5765834

Cat. No.: B1662645
CAS No.: 420841-84-5
M. Wt: 404.3 g/mol
InChI Key: HFYPTENHTPNXGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2L 5765834 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale reactions, purification, and quality control to ensure the compound meets the required purity standards. The compound is usually supplied in solid form and can be dissolved in solvents such as dimethyl sulfoxide (DMSO) for use in research applications .

Chemical Reactions Analysis

Types of Reactions

H2L 5765834 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced biological activity .

Scientific Research Applications

H2L 5765834 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a research tool to study the properties and behavior of lysophosphatidic acid receptors.

    Biology: It is used to investigate the role of lysophosphatidic acid receptors in various biological processes, including cell signaling and platelet activation.

    Medicine: this compound is studied for its potential therapeutic applications in treating conditions related to lysophosphatidic acid receptor activity, such as inflammation and fibrosis.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes

Mechanism of Action

H2L 5765834 exerts its effects by antagonizing lysophosphatidic acid receptors LPA1, LPA3, and LPA5. This means that the compound binds to these receptors and inhibits their activity, preventing the transmission of extracellular signals from lysophosphatidic acid to cells. This inhibition can affect various cellular processes, including cell proliferation, migration, and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H2L 5765834 include other lysophosphatidic acid receptor antagonists, such as:

Uniqueness

This compound is unique in its ability to antagonize multiple lysophosphatidic acid receptors (LPA1, LPA3, and LPA5) with high specificity. This broad antagonistic activity makes it a valuable tool for studying the complex roles of lysophosphatidic acid receptors in various biological processes and for developing potential therapeutic agents targeting these receptors .

Properties

IUPAC Name

2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYPTENHTPNXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420841-84-5
Record name H2L-5765834
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420841845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H2L-5765834
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64AMW7H2SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.